N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide

Description

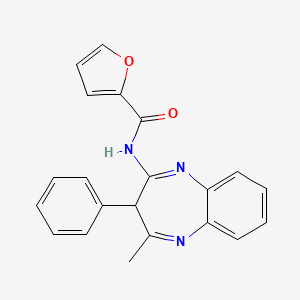

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused 1,5-benzodiazepine core substituted with a 4-methyl and 3-phenyl group, linked to a furan-2-carboxamide moiety. Benzodiazepines are historically associated with central nervous system (CNS) modulation (e.g., anxiolytic or sedative effects), but the introduction of the furan carboxamide group may diversify its pharmacological profile. Structural characterization of such compounds often employs X-ray crystallography tools like SHELX programs for precise determination of stereochemistry and bonding patterns .

Properties

Molecular Formula |

C21H17N3O2 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)furan-2-carboxamide |

InChI |

InChI=1S/C21H17N3O2/c1-14-19(15-8-3-2-4-9-15)20(24-21(25)18-12-7-13-26-18)23-17-11-6-5-10-16(17)22-14/h2-13,19H,1H3,(H,23,24,25) |

InChI Key |

KCJDQXLNWQZJTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzodiazepine core, which is achieved through the cyclization of appropriate precursors. The furan ring is then introduced via a coupling reaction. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines and related heterocycles.

Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant properties. The furan ring may contribute to the compound’s overall pharmacological profile by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Comparison with Analogous Furan-2-carboxamide Derivatives

The structural uniqueness of the target compound lies in its benzodiazepine core, distinguishing it from other furan-2-carboxamides. Key comparisons include:

- Benzodiazepine vs.

- Functional Group Impact : The 3-hydroxyphenyl substituent in improves solubility and metabolic activity, whereas the target’s 4-methyl and 3-phenyl groups may optimize blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Analysis

- Substituent Effects :

- Hybrid Pharmacophores : The fusion of benzodiazepine and furan carboxamide may yield dual mechanisms, though synergy requires empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.